

The Discovery and Isolation of Angulatin E from *Celastrus angulatus*: A Technical Guide

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Compound of Interest

Compound Name: *Angulatin E*

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Abstract

Angulatin E, a β -dihydroagarofuran sesquiterpene polyol ester isolated from the root bark of *Celastrus angulatus*, has demonstrated notable insecticidal properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of **Angulatin E**. It includes detailed experimental protocols for its extraction and purification, a summary of its known biological efficacy, and a proposed mechanism of action based on current scientific understanding. This document is intended to serve as a valuable resource for researchers in natural product chemistry, entomology, and drug development.

Introduction

Celastrus angulatus, a climbing shrub native to East Asia, has a long history of use in traditional medicine and as a natural insecticide.[1] The plant is a rich source of a diverse array of bioactive secondary metabolites, particularly sesquiterpenoid polyol esters with a characteristic β -dihydroagarofuran skeleton.[1] These compounds have garnered significant scientific interest due to their wide range of biological activities, including insecticidal, antifeedant, and antitumor effects.[2] Among these complex molecules, **Angulatin E** (also known as cel**angulatin E**) has been identified as a potent insecticidal agent.[2] This guide details the scientific journey of **Angulatin E**, from its natural source to its potential as a lead compound for novel insecticide development.

Data Presentation

The following table summarizes the available quantitative data for **Angulatin E** and related compounds isolated from *Celastrus angulatus*. It is important to note that specific yield and purity data for **Angulatin E** are not extensively reported in the currently available literature.

Compound	Molecular Formula	Molecular Weight (g/mol)	Bioassay Target	Activity Metric	Value	Reference
Angulatin E	C ₃₆ H ₄₄ O ₁₆	732.72	Mythemna separata	LD50	1656.4 µg/mL	[2]
Celangulatin C	C ₃₈ H ₄₆ O ₁₇	774.76	Mythemna separata	LD50	280.4 µg/mL	[2]
Celangulatin F	C ₄₁ H ₄₈ O ₁₈	828.81	Mythemna separata	LD50	210.5 µg/mL	[2]

Table 1: Physicochemical and Biological Activity Data of Sesquiterpenoid Polyol Esters from *Celastrus angulatus*

Experimental Protocols

The following protocols are based on established methodologies for the isolation of β-dihydroagarofuran sesquiterpenoid esters from *Celastrus angulatus*.

Plant Material Collection and Preparation

The root bark of *Celastrus angulatus* is collected and air-dried in the shade. The dried material is then pulverized into a fine powder to maximize the surface area for solvent extraction.

Extraction

Two primary extraction methods have been reported for the isolation of sesquiterpenoid polyol esters from *C. angulatus*:

- Methanol Extraction (for polar compounds):

- The powdered root bark (e.g., 2.0 kg) is refluxed with methanol (e.g., 4 x 6.0 L).[1]
- The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[1]
- Toluene Extraction (for low-polarity compounds):
 - The powdered root bark is extracted with toluene.
 - The toluene extract is concentrated under reduced pressure to yield a crude extract.[2]

Isolation and Purification

A multi-step chromatographic approach is employed for the isolation of **Angulatin E** from the crude extract.

- Macroporous Resin Column Chromatography (Initial Fractionation):
 - The crude methanol extract (e.g., 120 g) is adsorbed onto a D101 macroporous resin column.[1]
 - The column is eluted with a stepwise gradient of methanol-water mixtures (e.g., 5:5, 6:4, 7:3 v/v).[1]
 - Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions with similar profiles are pooled.
- Bioassay-Guided Fractionation:
 - Each pooled fraction is tested for its insecticidal activity against a target insect species (e.g., *Mythimna separata*).[1][2]
 - Fractions exhibiting significant activity are selected for further purification.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification):
 - The active fractions are subjected to RP-HPLC for the final purification of **Angulatin E**.

- A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.
- The elution is monitored by a UV detector, and the peak corresponding to **Angulatin E** is collected.
- The solvent is evaporated to yield the purified compound.

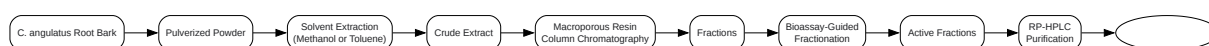
Structure Elucidation

The chemical structure of **Angulatin E** is determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , COSY, HMBC, NOESY): To establish the connectivity of atoms and the stereochemistry of the molecule.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Mandatory Visualizations

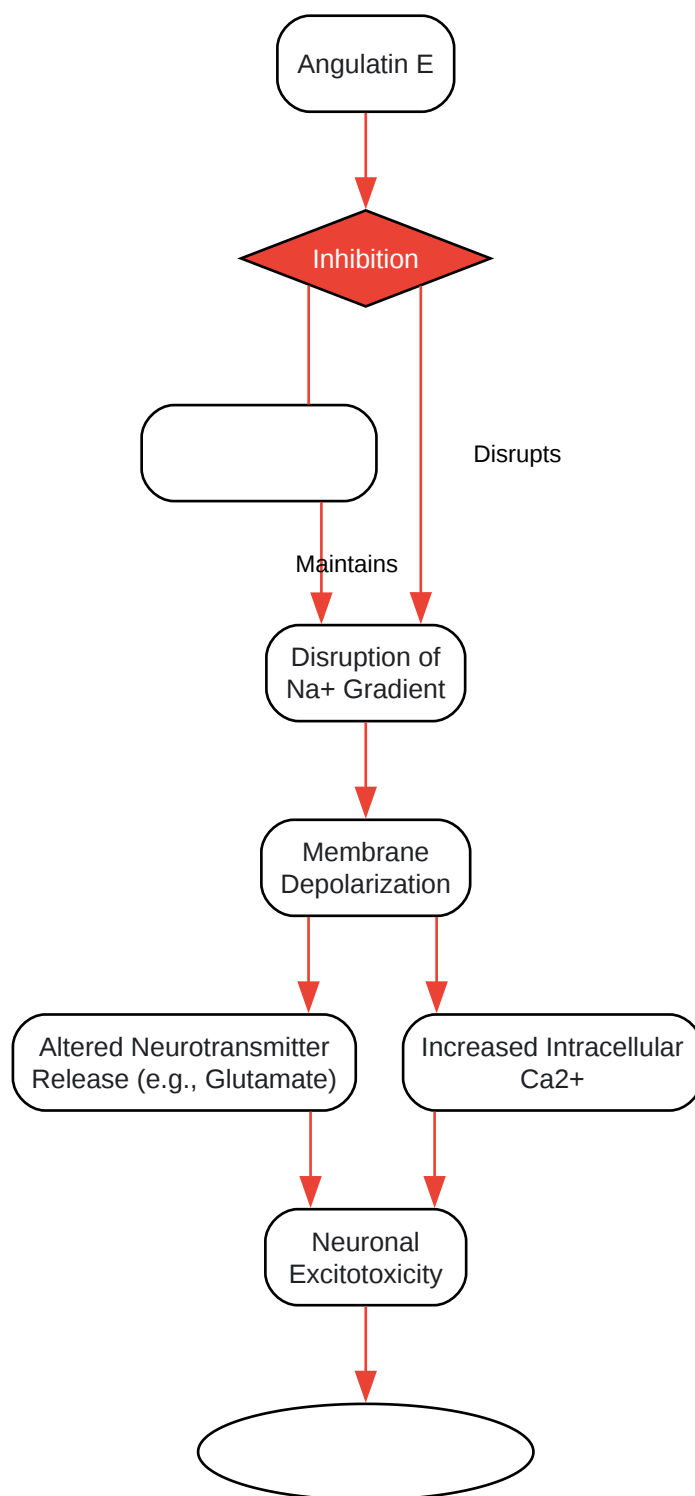
Experimental Workflow



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Caption: Experimental workflow for the isolation of **Angulatin E**.

Proposed Signaling Pathway of Insecticidal Action



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Caption: Proposed neurotoxic signaling pathway of **Angulatin E**.

Mechanism of Action

The precise molecular mechanism of action for **Angulatin E** is still under investigation. However, studies on related β -dihydroagarofuran sesquiterpenoids isolated from *Celastrus* species, such as Celangulin IV and V, strongly suggest that the primary target is the Na⁺/K⁺-ATPase enzyme in the nervous system of insects.

The proposed mechanism involves the following steps:

- **Inhibition of Na⁺/K⁺-ATPase:** **Angulatin E** is believed to bind to and inhibit the Na⁺/K⁺-ATPase pump located in the cell membrane of neurons.
- **Disruption of Ion Gradient:** This inhibition disrupts the electrochemical gradient of sodium (Na⁺) and potassium (K⁺) ions across the neuronal membrane, which is crucial for maintaining the resting membrane potential.
- **Membrane Depolarization:** The disruption of the ion gradient leads to a persistent depolarization of the neuron.
- **Altered Neurotransmission:** The sustained depolarization affects voltage-gated ion channels and disrupts the normal release and reuptake of neurotransmitters at the synapse.
- **Neuronal Hyperexcitability and Blockage:** This ultimately leads to uncontrolled nerve impulses, followed by a blockage of neuronal signaling, resulting in paralysis and death of the insect.

Conclusion and Future Directions

Angulatin E represents a promising class of natural insecticides derived from *Celastrus angulatus*. Its complex chemical structure and potent biological activity make it an attractive candidate for further investigation and development. Future research should focus on:

- **Optimization of Isolation Protocols:** Developing more efficient and scalable methods for the isolation and purification of **Angulatin E** to obtain higher yields and purity.
- **Quantitative Analysis:** Establishing robust analytical methods for the quantification of **Angulatin E** in *C. angulatus* extracts.

- Mechanism of Action Studies: Elucidating the precise molecular interactions between **Angulatin E** and its target, Na⁺/K⁺-ATPase, and further detailing the downstream signaling cascade.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of **Angulatin E** to identify key structural features responsible for its insecticidal activity and to potentially develop even more potent and selective derivatives.
- Toxicological and Environmental Impact Assessment: Evaluating the safety profile of **Angulatin E** for non-target organisms and its persistence in the environment.

A deeper understanding of the chemistry and biology of **Angulatin E** will be instrumental in harnessing its potential for the development of new and effective bio-insecticides for sustainable agriculture and public health.

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References

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